1-(4-Nitrophenyl)-3-piperidinone

Vue d'ensemble

Description

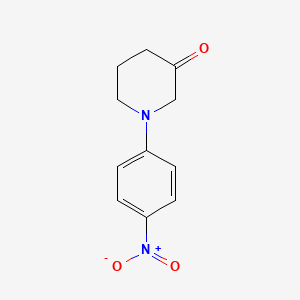

1-(4-Nitrophenyl)-3-piperidinone is an organic compound characterized by a piperidinone ring substituted with a nitrophenyl group at the 1-position

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to undergo oxidation and hydrolysis, forming various products . For instance, chloramphenicol, a compound with a similar nitrophenyl group, underwent parallel oxidation and hydrolysis, forming hydroxylated chloramphenicol and 2-amino-1-(4-nitrophenyl)-1,3-propanediol .

Biochemical Pathways

4-nitrophenol, a compound with a similar nitrophenyl group, is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate (used as a substrate for alkaline phosphatase), 4-nitrophenyl acetate (for carbonic anhydrase), 4-nitrophenyl-β-d-glucopyranoside and other sugar derivatives which are used to assay various glycosidase enzymes .

Pharmacokinetics

A related compound, 1-(4-nitrophenyl)piperidine, was synthesized from 4-chloronitrobenzene and piperidine, and then oxidized by sodium chlorite under a co2 atmosphere to achieve 1-(4-nitrophenyl)piperidin-2-one . This suggests that the compound may undergo similar metabolic transformations in the body.

Result of Action

Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Nitrophenyl)-3-piperidinone. For instance, the spontaneous oxidation and hydrolysis of similar compounds occurred consistently on three naturally abundant iron minerals, with key factors being hydroxyl radical (•OH) production capacity and surface binding strength . This suggests that the presence of certain minerals and environmental conditions could influence the action of this compound.

Méthodes De Préparation

The synthesis of 1-(4-Nitrophenyl)-3-piperidinone typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction mixture being heated under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-(4-Nitrophenyl)-3-piperidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to yield different products, depending on the oxidizing agent used.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include NaBH4 for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(4-Nitrophenyl)-3-piperidinone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Comparaison Avec Des Composés Similaires

1-(4-Nitrophenyl)-3-piperidinone can be compared with other nitrophenyl-substituted piperidinones and related compounds:

1-(4-Nitrophenyl)-3-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a piperidinone ring.

4-Nitrophenylpiperidine: Lacks the carbonyl group present in this compound.

4-Nitrophenylacetone: Contains a ketone group but lacks the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitrophenyl group and the piperidinone ring, which confer distinct chemical and biological properties .

Activité Biologique

1-(4-Nitrophenyl)-3-piperidinone, also known as 4-nitrophenyl piperidin-3-one, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a piperidinone ring substituted with a nitrophenyl group, which contributes to its biological properties. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of p-nitrochlorobenzene with piperidine in the presence of a base such as sodium carbonate. This method yields the compound in high purity and yield:

- Starting Materials :

- p-Nitrochlorobenzene

- Piperidine

- Reagents :

- Sodium carbonate (base)

- Yield : Approximately 98% purity

Antitumor Activity

Research indicates that derivatives of piperidinone compounds, including this compound, exhibit notable antitumor properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action :

- Induction of caspase-3 activation

- Mitochondrial membrane potential depolarization

A study highlighted the cytotoxic effects of similar compounds on colon cancer and oral squamous cell carcinoma (OSCC) cell lines, showing selectivity towards malignant cells while sparing non-malignant cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound demonstrates activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the nitrophenyl group enhances its reactivity and binding affinity to biological macromolecules:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.

- Cellular Interaction : It can form non-covalent interactions with cellular constituents, influencing signaling pathways related to apoptosis and cell survival.

Study on Cytotoxicity

One significant study evaluated the cytotoxic effects of various piperidone derivatives, including this compound. The findings indicated that these compounds exhibited potent cytotoxicity against several neoplastic cell lines while maintaining a high selectivity index, suggesting their potential as therapeutic agents in oncology .

Mechanistic Insights

Further investigations into the mechanistic aspects revealed that the compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways. The study utilized flow cytometry to assess apoptotic markers and confirmed that treatment with the compound led to increased levels of sub-G1 phase accumulation in cell cycles, indicative of cell death .

Comparative Analysis

To better understand the unique properties of this compound compared to other related compounds, a comparison table is provided below:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Selectivity Index |

|---|---|---|---|

| This compound | High | Moderate | High |

| 3,5-bis(arylidene)-4-piperidones | Very High | Low | Moderate |

| Other Piperidones | Variable | Variable | Low to Moderate |

Propriétés

IUPAC Name |

1-(4-nitrophenyl)piperidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-2-1-7-12(8-11)9-3-5-10(6-4-9)13(15)16/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPHEKKAEAQKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.